nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone, also known as NAMPT inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAMPT inhibitor has been extensively studied for its role in regulating the NAD+ biosynthesis pathway, which plays a crucial role in cellular metabolism and energy production. In
Mecanismo De Acción
Nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor works by inhibiting the activity of nicotinamide phosphoribosyltransferase (nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone), which is a key enzyme involved in the NAD+ biosynthesis pathway. NAD+ is an important coenzyme that plays a crucial role in cellular metabolism and energy production. By inhibiting nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor reduces the levels of NAD+ in cells, which leads to a decrease in cellular metabolism and energy production. This, in turn, leads to the induction of apoptosis and inhibition of tumor growth in cancer cells.
Biochemical and Physiological Effects:
nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor has been shown to have several biochemical and physiological effects. In cancer cells, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor induces apoptosis and inhibits tumor growth by reducing the levels of NAD+. In diabetes, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor improves glucose metabolism and insulin sensitivity by reducing the levels of NAD+. In neurodegenerative disorders, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor protects against neuronal damage and improves cognitive function by reducing the levels of NAD+.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor is its specificity for nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone. This allows for targeted inhibition of the NAD+ biosynthesis pathway, which can be useful in studying the role of NAD+ in various diseases. However, one of the major limitations of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor. One direction is the development of more potent and specific nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitors. Another direction is the investigation of the role of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone in other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, the use of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitors that can be used in vivo without toxicity is an important area of future research.
Conclusion:
In conclusion, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor is a promising chemical compound that has potential therapeutic applications in various diseases. Its ability to target the NAD+ biosynthesis pathway makes it a valuable tool in the study of cellular metabolism and energy production. Further research is needed to fully understand the potential of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor in various diseases and to develop more potent and specific inhibitors.
Métodos De Síntesis
The synthesis of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor involves the reaction of nicotinaldehyde with 3-methyl-1,2,4-triazolo[4,3-b]pyridazine-6-amine in the presence of hydrazine hydrate. The reaction yields nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor as a yellow solid, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor has been shown to induce apoptosis and inhibit tumor growth by targeting the NAD+ biosynthesis pathway. In diabetes, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor has been shown to improve glucose metabolism and insulin sensitivity. In neurodegenerative disorders, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-9-15-17-12-5-4-11(18-19(9)12)16-14-8-10-3-2-6-13-7-10/h2-8H,1H3,(H,16,18)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEDBAOTNVOROF-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NN=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1N=C(C=C2)N/N=C/C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.